molecular formula C10H18O B14504873 (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane CAS No. 63475-54-7

(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane

Cat. No.: B14504873
CAS No.: 63475-54-7
M. Wt: 154.25 g/mol
InChI Key: HWKYFVDNWOGAGW-BDAKNGLRSA-N
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Description

(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane: is an organic compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. This particular compound features a substituted oxetane ring with three methyl groups and a 2-methylprop-1-en-1-yl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methylprop-1-en-1-yl alcohol and 2,2,4-trimethyl-1,3-dioxolane.

    Formation of Intermediate: The alcohol undergoes a reaction with 2,2,4-trimethyl-1,3-dioxolane in the presence of an acid catalyst to form an intermediate.

    Cyclization: The intermediate is then subjected to cyclization under basic conditions to form the oxetane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Catalysts: Employing specific catalysts to enhance the efficiency of the cyclization process.

    Purification: Implementing advanced purification techniques such as distillation and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or ring-modified products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

    Oxidation Products: Oxetane derivatives with additional functional groups.

    Reduction Products: Alcohols and other reduced compounds.

    Substitution Products: Ring-opened or modified oxetane compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.

    Polymer Chemistry: Incorporated into polymer structures to impart unique properties.

Biology

    Biological Probes: Utilized in the development of biological probes for studying enzyme mechanisms.

Medicine

    Drug Development: Investigated for potential use in drug development due to its unique reactivity.

Industry

    Material Science: Applied in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.

    Pathways Involved: It may participate in pathways involving oxidation, reduction, and substitution reactions, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxirane: Similar structure but with an oxirane ring instead of an oxetane ring.

    (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.

Uniqueness

    Ring Strain: The oxetane ring in (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane imparts unique reactivity compared to oxirane and tetrahydrofuran rings.

    Reactivity: The presence of the 2-methylprop-1-en-1-yl group enhances its reactivity in various chemical reactions.

Properties

CAS No.

63475-54-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(3S,4R)-2,2,4-trimethyl-3-(2-methylprop-1-enyl)oxetane

InChI

InChI=1S/C10H18O/c1-7(2)6-9-8(3)11-10(9,4)5/h6,8-9H,1-5H3/t8-,9+/m1/s1

InChI Key

HWKYFVDNWOGAGW-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(O1)(C)C)C=C(C)C

Canonical SMILES

CC1C(C(O1)(C)C)C=C(C)C

Origin of Product

United States

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